3-Cyclopropyl-4-fluoro-1H-indazole
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Overview
Description
3-Cyclopropyl-4-fluoro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of a cyclopropyl group and a fluorine atom in the 3rd and 4th positions, respectively, makes this compound unique. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds are known to have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
It has been demonstrated that the 1h-indazole-3-amine structure is an effective hinge-binding fragment, and in linifanib, it binds effectively with the hinge region of tyrosine kinase .
Biochemical Pathways
Indazole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μm causing a block in g0–g1 phase of the cell cycle .
Biochemical Analysis
Biochemical Properties
Indazole-containing compounds are known to interact with a variety of enzymes, proteins, and other biomolecules . The exact nature of these interactions depends on the specific structure of the indazole derivative.
Cellular Effects
Indazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Indazole derivatives are known to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Indazole derivatives are known to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Indazole derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and influencing metabolic flux or metabolite levels .
Transport and Distribution
Indazole derivatives are known to interact with transporters and binding proteins, influencing their localization or accumulation .
Subcellular Localization
Indazole derivatives are known to be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-4-fluoro-1H-indazole can be achieved through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehydes as starting materials . For instance, the reaction between 2-fluorobenzaldehyde and hydrazine can produce the desired indazole compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. Metal-catalyzed synthesis, such as Cu(OAc)2-catalyzed reactions, is often employed due to its efficiency and minimal formation of byproducts .
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-4-fluoro-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic aromatic substitution reactions are common due to the presence of the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted indazole derivative .
Scientific Research Applications
3-Cyclopropyl-4-fluoro-1H-indazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-1H-indazole: Lacks the cyclopropyl group but shares the fluorine substitution.
1H-indazole: The parent compound without any substitutions.
3-Cyclopropyl-1H-indazole: Similar structure but without the fluorine atom.
Uniqueness
3-Cyclopropyl-4-fluoro-1H-indazole is unique due to the presence of both the cyclopropyl group and the fluorine atom, which confer distinct chemical and biological properties. These substitutions enhance its reactivity and potential therapeutic applications compared to other indazole derivatives .
Properties
IUPAC Name |
3-cyclopropyl-4-fluoro-2H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c11-7-2-1-3-8-9(7)10(13-12-8)6-4-5-6/h1-3,6H,4-5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFYICVBVCWDMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C3C(=NN2)C=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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